molecular formula C12H19N B13260412 [1-(2-Methylphenyl)ethyl](propan-2-yl)amine

[1-(2-Methylphenyl)ethyl](propan-2-yl)amine

Cat. No.: B13260412
M. Wt: 177.29 g/mol
InChI Key: URFYVFSOFRRDKZ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethylamine is a secondary amine featuring a 2-methylphenylethyl group bonded to a nitrogen atom, which is also substituted with a propan-2-yl (isopropyl) group. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. Structurally, the compound consists of a benzene ring substituted with a methyl group at the ortho position (2-methylphenyl), an ethyl chain extending from the benzene's para position, and an isopropylamine moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous amines are synthesized via reductive amination or nucleophilic substitution, as seen in related studies .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C12H19N/c1-9(2)13-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3

InChI Key

URFYVFSOFRRDKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of [1-(2-Methylphenyl)ethyl](propan-2-yl)amine

General Synthetic Strategies

The synthesis of 1-(2-Methylphenyl)ethylamine typically involves the formation of the chiral amine via condensation and reductive amination steps starting from appropriately substituted phenyl precursors and isopropylamine derivatives. Key approaches include:

These methods focus on achieving high enantioselectivity and yield while maintaining industrial scalability and safety.

Specific Synthetic Routes

Reductive Amination Route

A widely employed method involves the condensation of 2-methylphenylacetaldehyde with isopropylamine under controlled conditions, followed by reduction of the imine intermediate. This approach benefits from:

  • Mild reaction conditions
  • Use of common reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
  • Potential for stereocontrol depending on catalysts or chiral auxiliaries used

This method is supported by literature describing the condensation of amines with aldehydes to form secondary amines with chiral centers.

Catalytic Asymmetric Hydrogenation

Recent advances in enantioselective synthesis of chiral amines suggest the use of asymmetric hydrogenation of imines or enamines derived from 2-methylphenyl substrates as a viable route. For example:

  • Use of chiral phosphine ligands (e.g., TangPhos, RuPHOX, SegPhos) with transition metal catalysts (Ir, Rh, Pd) can yield high enantioselectivities (up to 99% ee)
  • This method allows direct preparation of optically active amines without the need for resolution steps
  • Limitations include steric hindrance from ortho-substituents such as methyl groups, which can reduce reaction efficiency
Multi-step Synthesis via Protected Intermediates

Some protocols involve multi-step synthesis starting from protected phenyl derivatives, involving:

  • Halogenation and protection of hydroxyl groups
  • Lithiation and substitution reactions at low temperatures
  • Condensation with amines followed by deprotection and purification

This approach is more complex but allows for fine structural modifications and is useful for preparing related analogues.

Industrial-Scale Considerations

Patent literature describes processes optimized for industrial production focusing on:

  • Avoiding hazardous reagents such as zinc powder used in nitro group reductions due to flammability and low yields
  • Using inorganic bases (e.g., sodium or potassium alkoxides, carbonates) for efficient condensation reactions
  • Employing dehydration agents like sodium sulfate for purification steps
  • Reaction conditions that favor high yields and purity suitable for pharmaceutical applications

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations Reference(s)
Reductive Amination Condensation of aldehyde + amine + reduction Mild conditions, straightforward Possible stereoselectivity issues
Catalytic Asymmetric Hydrogenation Chiral ligand + metal catalyst hydrogenates imines/enamines High enantioselectivity, direct chiral amine synthesis Steric hindrance from ortho-methyl groups
Multi-step Synthesis via Protected Intermediates Halogenation, protection, lithiation, condensation, deprotection Allows structural complexity and analog synthesis Longer synthesis route, multiple steps
Industrial Patent Processes Use of inorganic bases, dehydration, avoidance of hazardous reagents Scalable, higher yields, safer Requires optimization for each substrate

Research Findings and Optimization Notes

  • The presence of the ortho-methyl group on the phenyl ring influences steric hindrance, which can affect catalytic asymmetric hydrogenation efficiency and enantioselectivity.
  • Use of sodium or potassium carbonate as bases in condensation steps provides effective reaction conditions for intermediate formation.
  • Avoidance of zinc powder for nitro group reductions improves safety and yield in industrial processes.
  • Solvents such as ethanol, dimethylformamide, or acetonitrile are commonly used, with temperature control critical for optimizing yields and purity.
  • Chiral ligands with P-stereogenic or ferrocenylphosphine-phosphoramidite frameworks have demonstrated excellent enantioselectivity in asymmetric hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkoxides

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and biochemical research .

Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic effects.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-Methylphenyl)ethylamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State (RT) Key Data/Activity Reference
1-(2-Methylphenyl)ethylamine C₁₂H₁₉N 177.29 2-Methylphenylethyl, isopropylamine Not reported Hypothesized liquid based on analogs -
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N 177.29 4-Ethylphenyl, 2-methylpropylamine Not reported Similar molecular weight; no activity data
1-(2-Methylphenyl)ethylamine C₁₃H₂₁N 191.32 2-Methylphenylethyl, tert-butylamine Liquid Higher MW; tert-butyl enhances lipophilicity
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine C₁₃H₁₉NO 205.30 Methoxyphenylpropenyl, isopropylamine Not reported Conjugated double bond; methoxy group
Key Observations:

Molecular Weight and Lipophilicity: The tert-butyl-substituted analog (C₁₃H₂₁N) has a higher molecular weight (191.32 vs. 177.29) and likely greater lipophilicity due to the bulky tert-butyl group . The methoxy-substituted compound (C₁₃H₁₉NO) introduces polarity via the methoxy group but retains lipophilicity from the isopropyl chain .

Substituent Effects: Ortho vs. Para Substitution: The 2-methylphenyl group in the target compound may sterically hinder interactions compared to the 4-ethylphenyl analog .

Pharmacological Implications

While direct activity data for the target compound are lacking, structurally related amines exhibit bioactivity:

  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may reduce metabolic degradation, enhancing bioavailability.

Biological Activity

1-(2-Methylphenyl)ethyl(propan-2-yl)amine, also known as a substituted amine, exhibits unique biological activities due to its structural characteristics. This compound is of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

1-(2-Methylphenyl)ethyl(propan-2-yl)amine features an ethyl group linked to a 2-methylphenyl moiety and an isopropylamine component. The presence of the methyl group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

The structural formula of the compound can be represented as follows:

C10H15N\text{C}_{10}\text{H}_{15}\text{N}

Biological Activity Overview

The biological activity of 1-(2-Methylphenyl)ethyl(propan-2-yl)amine is influenced by its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Similar compounds have shown potential antidepressant effects and stimulant properties.

Key Biological Activities

  • Antidepressant Effects : Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels, which may alleviate symptoms of depression.
  • Stimulant Properties : The compound may exhibit stimulant effects due to structural similarities with known stimulants.

Case Studies

  • Neurotransmitter Modulation : A study indicated that structurally related compounds can enhance serotonin and norepinephrine levels, suggesting potential antidepressant applications.
  • Stimulant Activity : Research on analogs has demonstrated that modifications in the phenyl ring can lead to significant changes in stimulant activity, indicating a structure-activity relationship (SAR) that merits further investigation.

Comparison of Related Compounds

The following table summarizes the structural features and notable activities of compounds related to 1-(2-Methylphenyl)ethyl(propan-2-yl)amine:

Compound NameStructure FeatureNotable Activities
1-(4-Methylphenyl)ethanaminePara-substituted phenyl groupAntidepressant properties
1-(3-Chlorophenyl)ethanamineMeta-substituted phenyl groupPotential anti-inflammatory effects
1-(2-Ethoxyphenyl)ethanamineEthoxy group on phenylImproved solubility
1-(2-Methylphenyl)ethylamine Methyl substitution on phenyl groupStimulant effects

The mechanisms through which 1-(2-Methylphenyl)ethyl(propan-2-yl)amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature, which may enhance its ability to cross the blood-brain barrier (BBB). Studies indicate that compounds with similar clog PP values (typically between 2–4 for CNS-active drugs) exhibit favorable CNS penetration .

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